(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide
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Overview
Description
(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the cyano and nitrophenyl groups, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with thioamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides and cyano-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting resistant bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(3-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid
- 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid
Uniqueness
Compared to similar compounds, (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide exhibits unique reactivity due to the presence of the cyano group, which can participate in additional chemical reactions. Its specific structural arrangement also contributes to its distinct biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-10(14(16)21)7-12-4-5-13(20-12)9-2-1-3-11(6-9)17(18)19/h1-7H,(H2,16,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLWEGXKUBMVST-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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